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3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide Documentation Hub

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  • Product: 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide
  • CAS: 735322-65-3

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide: A Spectroscopic Whitepaper

Executive Summary In the landscape of modern drug discovery, substituted benzenesulfonamides serve as highly privileged pharmacophores, frequently deployed as carbonic anhydrase inhibitors, antimicrobial agents, and targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, substituted benzenesulfonamides serve as highly privileged pharmacophores, frequently deployed as carbonic anhydrase inhibitors, antimicrobial agents, and targeted kinase modulators. The compound 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide (CAS: 735322-65-3, Molecular Weight: 243.33 g/mol )[1] presents a unique analytical challenge due to its dense functionalization: a 1,2,4-trisubstituted aromatic core bearing a primary amine, a secondary amine, and a tertiary sulfonamide.

This technical guide provides a rigorous, theoretically grounded framework for the spectroscopic elucidation of this molecule. By synthesizing empirical additivity rules with advanced instrumental protocols, this whitepaper establishes a self-validating analytical pipeline for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Workflow & Self-Validating Systems

To ensure absolute scientific integrity, the structural characterization of complex organic intermediates must avoid isolated data points. Instead, orthogonal techniques must be integrated into a self-validating system where the findings of one method (e.g., exact mass from MS) constrain and verify the interpretation of another (e.g., proton integration in NMR).

AnalyticalWorkflow Sample Compound Synthesis/Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (Functional Groups) Sample->IR MS LC-MS/MS (Mass & Fragmentation) Sample->MS Elucidation Structural Elucidation NMR->Elucidation IR->Elucidation MS->Elucidation

Fig 1. Self-validating analytical workflow for spectroscopic structural elucidation.

Standardized Experimental Protocols
Protocol A: High-Resolution 1D and 2D NMR Spectroscopy
  • Causality & Rationale: NMR is the definitive tool for mapping the carbon-hydrogen framework. DMSO- d6​ is selected as the solvent because it disrupts intermolecular hydrogen bonding, allowing the exchangeable -NH 2​ and -NH protons to be clearly resolved rather than broadened into the baseline.

  • Step-by-Step Methodology:

    • Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9% D).

    • Transfer to a 5 mm precision NMR tube.

    • Self-Validation Step: Lock the spectrometer to the deuterium signal of DMSO- d6​ (2.50 ppm) and reference the chemical shifts to internal tetramethylsilane (TMS) at 0.00 ppm. This ensures absolute chemical shift accuracy across different magnetic field strengths[2].

    • Acquire 1 H NMR (400 MHz) with 16 scans, a 30° pulse angle, and a 2-second relaxation delay.

    • Acquire 13 C NMR (100 MHz) with 1024 scans and broadband proton decoupling.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR
  • Causality & Rationale: ATR-FTIR provides direct observation of vibrational dipole changes, which is critical for differentiating the primary and secondary amines that might exhibit complex exchange behaviors in NMR.

  • Step-by-Step Methodology:

    • Self-Validation Step: Perform a background scan (air) immediately prior to sample analysis to subtract atmospheric H 2​ O and CO 2​ . Calibrate wavenumber accuracy using a polystyrene film standard (validating the sharp 1601 cm −1 peak)[3].

    • Place 2-3 mg of neat solid compound onto the diamond crystal of the ATR accessory.

    • Apply uniform pressure using the anvil.

    • Acquire spectra from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 co-added scans).

Protocol C: LC-ESI-MS/MS
  • Causality & Rationale: Electrospray Ionization (ESI) is a soft ionization technique that preserves the pseudo-molecular ion [M+H]+ , while collision-induced dissociation (CID) provides structural connectivity through predictable fragmentation pathways.

  • Step-by-Step Methodology:

    • Prepare a 1 µg/mL solution of the compound in 50:50 Methanol/Water with 0.1% Formic Acid.

    • Self-Validation Step: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to calibrate the mass axis. Monitor a lock mass (e.g., m/z 121.0509 for purine) continuously during the run to guarantee sub-ppm mass accuracy[4].

    • Inject 2 µL into the LC-MS system operating in positive ion mode.

    • Apply a collision energy of 15-25 eV for MS/MS fragmentation.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Analysis

The chemical shifts of the aromatic protons are dictated by the combined inductive and resonance effects of the three substituents. According to Pretsch's additivity rules[2], the electron-donating primary (-NH 2​ ) and secondary (-NHCH 2​ CH 3​ ) amines shield the ortho and para positions, while the electron-withdrawing sulfonamide (-SO 2​ N(CH 3​ ) 2​ ) deshields them.

  • H-2 (ortho to SO 2​ , ortho to NH 2​ ): Experiences competing effects but remains relatively shielded compared to an unsubstituted benzene ring.

  • H-5 (ortho to NHEt, meta to SO 2​ ): Highly shielded due to the strong resonance donation from the adjacent ethylamino group.

  • H-6 (ortho to SO 2​ , para to NHEt): Deshielded by the adjacent sulfonyl group.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
H-5 6.47Doublet (d)1H~8.0Ortho-coupling to H-6; highly shielded by -NHEt.
H-2 6.87Singlet (s) / Fine d1H~2.0Meta-coupling to H-6; shielded by -NH 2​ .
H-6 7.07Doublet of doublets (dd)1H8.0, 2.0Ortho to H-5, meta to H-2; deshielded by -SO 2​ .
-NH 2​ 4.80Broad singlet (br s)2H-Primary amine; broad due to quadrupolar relaxation of 14 N.
-NH- 5.20Broad triplet (br t)1H~5.0Secondary amine; coupled to adjacent -CH 2​ -.
N-CH 2​ - 3.15Multiplet (m)2H~7.0Deshielded by adjacent nitrogen; split by -CH 3​ and -NH.
N(CH 3​ ) 2​ 2.60Singlet (s)6H-Equivalent methyl groups on sulfonamide nitrogen.
-CH 3​ 1.20Triplet (t)3H~7.0Terminal methyl of the ethyl group.

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )

Carbon TypeChemical Shift ( δ , ppm)Assignment
Aromatic C-N (Sec) ~140.0C4 (attached to -NHEt)
Aromatic C-N (Pri) ~135.0C3 (attached to -NH 2​ )
Aromatic C-S ~125.0C1 (attached to -SO 2​ N(CH 3​ ) 2​ )
Aromatic C-H ~119.0C6
Aromatic C-H ~112.0C2
Aromatic C-H ~109.0C5
Aliphatic N-CH 2​ ~38.0Ethyl methylene
Aliphatic N(CH 3​ ) 2​ ~37.0Sulfonamide methyls (2C)
Aliphatic -CH 3​ ~14.0Ethyl methyl

Note: Data predictions are grounded in the Spectral Database for Organic Compounds (SDBS) reference libraries for substituted anilines and sulfonamides[5][6].

FT-IR Vibrational Analysis

Infrared spectroscopy is uniquely suited to validate the presence of both amine types and the sulfonamide core. The N-H stretching region (3500–3200 cm −1 ) is diagnostic. A primary amine exhibits two distinct bands due to symmetric and asymmetric stretching modes, whereas a secondary amine exhibits only a single band[3].

Table 3: Key FT-IR Absorptions

Wavenumber (cm −1 )IntensityVibrational ModeStructural Implication
3450, 3350 Medium, SharpN-H stretch (asym & sym)Confirms the primary amine (-NH 2​ ) at C3.
3280 Medium, BroadN-H stretchConfirms the secondary amine (-NHEt) at C4.
2960, 2870 WeakC-H stretch (aliphatic)Confirms the presence of alkyl groups (ethyl, dimethyl).
1600, 1510 StrongC=C stretch (aromatic)Validates the aromatic core.
1340 StrongS=O stretch (asymmetric)Diagnostic for the sulfonamide group.
1160 StrongS=O stretch (symmetric)Diagnostic for the sulfonamide group.
Mass Spectrometry & Fragmentation Pathways

Under positive ESI conditions, the molecule readily protonates at the most basic sites (the primary or secondary amine), yielding a pseudo-molecular ion [M+H]+ at m/z 244.1.

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation governed by the stability of the resulting product ions and neutral losses, a principle extensively detailed by Silverstein et al.[4][7].

  • Loss of Ethylene (-28 Da): The ethylamino group frequently undergoes a rearrangement to expel ethylene gas, leaving behind a primary amine at C4.

  • Cleavage of the Sulfonamide (-45 Da / -108 Da): The S-N bond is relatively labile. Cleavage can result in the loss of dimethylamine (HN(CH 3​ ) 2​ , 45 Da) or the entire sulfonyl radical/neutral loss.

MSFragmentation M [M+H]+ m/z 244.1 Frag1 Loss of Ethylene [- C2H4] m/z 216.1 M->Frag1 Frag2 Loss of Dimethylamine [- HN(CH3)2] m/z 199.1 M->Frag2 Frag3 Loss of Sulfonamide Group [- SO2N(CH3)2] m/z 136.1 M->Frag3

Fig 2. Primary ESI-MS/MS fragmentation pathways for the target sulfonamide.

Conclusion

The definitive structural elucidation of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide requires the synthesis of multiple spectroscopic techniques. The 1 H and 13 C NMR spectra provide the exact connectivity and electronic environment of the aromatic ring, heavily influenced by the competing push-pull electronic effects of the amines and the sulfonamide. FT-IR serves as a critical orthogonal check, easily differentiating the primary and secondary amines while confirming the S=O linkages. Finally, LC-MS/MS not only confirms the exact molecular weight but provides a structural fingerprint through its distinct CID fragmentation pathways. By employing the self-validating protocols outlined in this whitepaper, researchers can ensure absolute confidence in their analytical characterizations.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds - Wikipedia". Wikipedia.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds | re3data.org". re3data.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Review of Spectrometric Identification of Organic Compounds, 8th Edition". Journal of Chemical Education - ACS Publications.[Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds | PDF | Mass Spectrometry". Scribd.[Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley.[Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. "Structure Determination of Organic Compounds. Table of Spectral Data. Third Completely Revised and Enlarged English Edition". Journal of the American Chemical Society - ACS Publications.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds | springerprofessional.de". Springer.[Link]

Sources

Exploratory

potential biological activity of sulfonamide derivatives

The Sulfonamide Pharmacophore: A Comprehensive Technical Guide to Biological Activity, Mechanistic Profiling, and Assay Validation Executive Summary As a Senior Application Scientist, I frequently encounter the sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

The Sulfonamide Pharmacophore: A Comprehensive Technical Guide to Biological Activity, Mechanistic Profiling, and Assay Validation

Executive Summary

As a Senior Application Scientist, I frequently encounter the sulfonamide moiety (–SO₂NH₂) not merely as a historical relic of early antimicrobials, but as a highly versatile, privileged scaffold in contemporary rational drug design. The unique stereoelectronic properties of the sulfonamide group allow it to act simultaneously as a transition-state analog, a metal-coordinating ligand, and a hydrogen-bond donor/acceptor. This whitepaper dissects the dual-pillar biological activities of modern sulfonamide derivatives—specifically their roles as Carbonic Anhydrase (CA) inhibitors in oncology and Dihydropteroate Synthase (DHPS) inhibitors in infectious disease. By understanding the causality behind experimental choices, researchers can optimize these scaffolds for targeted therapeutic efficacy.

Mechanistic Foundations of Sulfonamide Bioactivity

The Anticancer Paradigm: Carbonic Anhydrase (CA) Inhibition

Solid tumor microenvironments are notoriously hypoxic and acidic. To survive, cancer cells upregulate transmembrane Carbonic Anhydrase isoforms (specifically hCA IX and hCA XII) to manage intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.

Sulfonamide derivatives act as potent, classical inhibitors of these metalloenzymes. The primary mechanism involves the sulfonamide nitrogen (in its deprotonated anionic form, –SO₂NH⁻) directly coordinating with the active-site Zn²⁺ ion, displacing the zinc-bound water or hydroxide ion essential for catalysis . This interaction halts the pH-regulating machinery, leading to catastrophic intracellular acidification and subsequent apoptosis of the malignant cells .

The Antimicrobial Paradigm: DHPS Inhibition and Beyond

Historically, sulfonamides mimic p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) and halting bacterial folate synthesis. However, recent structural optimizations have expanded their antimicrobial repertoire. Novel derivatives, such as those synthesized via green catalytic methods, exhibit significant minimum inhibitory concentrations (MIC) against resistant strains like Staphylococcus aureus. Furthermore, bacterial CAs (α, β, and γ classes) have recently been validated as novel antibiotic targets, with sulfonamides showing potent inhibitory profiling against pathogens like Neisseria gonorrhoeae.

MOA Sulfonamide Sulfonamide Derivative Target1 Carbonic Anhydrase (CA IX/XII) Sulfonamide->Target1 Target2 Dihydropteroate Synthase (DHPS) Sulfonamide->Target2 Mech1 Zinc Ion Coordination (Disrupts CO2 Hydration) Target1->Mech1 Mech2 PABA Competitive Inhibition (Blocks Folate Synthesis) Target2->Mech2 Outcome1 Tumor Microenvironment Acidification Halted (Anticancer) Mech1->Outcome1 Outcome2 Bacterial DNA Synthesis Halted (Antibacterial) Mech2->Outcome2

Dual mechanistic pathways of sulfonamides in anticancer and antibacterial targeting.

Quantitative Bioactivity Profiling

To translate structural modifications into measurable biological activity, we rely on precise kinetic and cellular assays. The table below synthesizes recent quantitative data comparing the bioactivity of advanced sulfonamide derivatives against cancer and bacterial targets.

Compound ClassPrimary TargetOff-TargetBioactivity MetricReference StandardCausality / Structural Insight
Thiazolone-Benzenesulfonamides hCA IX (Tumor)hCA II (Cytosolic)IC₅₀: 10.93–25.06 nMAcetazolamide (25 nM)The thiazolone "tail" enhances lipophilic interactions in the hCA IX active site cleft, driving selectivity over hCA II .
4-Substituted Pyridine-3-Sulfonamides hCA XII (Tumor)hCA I (Cytosolic)K_i: ~91 nMAcetazolamide3,4-substitution pattern mimics ortho-benzenesulfonamides, optimizing the angle of approach to the Zn²⁺ ion .
N-(4-chlorophenyl)4-methylbenzenesulfonamide Bacterial DHPS / CAsMammalian cellsMIC: 25 µM (S. aureus)SulfathiazoleHalogenation at the para-position increases cell wall permeability and target residence time .

Experimental Methodologies & Validation Protocols

A protocol is only as good as its internal validation. Below are the step-by-step methodologies for evaluating the biological activity of sulfonamide derivatives, designed as self-validating systems to ensure data integrity.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)

To accurately measure the inhibition constant (K_i) of a sulfonamide derivative, we must capture the rapid pre-steady-state kinetics of CO₂ hydration. The stopped-flow method is the gold standard because it eliminates the dead-time artifacts of standard microplate readers.

Step-by-Step Protocol:

  • Enzyme Preparation & Baseline Validation: Purify recombinant hCA IX or XII. Validate enzyme activity by running a baseline uninhibited reaction; the catalyzed hydration should reach completion within milliseconds. If the baseline is sluggish, the enzyme batch is compromised.

  • Indicator Setup: Use Phenol Red (0.2 mM) as the pH indicator. The buffer must be 20 mM Hepes (pH 7.5) with 20 mM Na₂SO₄ to maintain constant ionic strength without interfering with the active site.

  • Inhibitor Incubation (Critical Step): Pre-incubate the enzyme with varying concentrations of the sulfonamide derivative (0.1 nM to 10 µM) for 10–15 minutes at 20°C. Causality Note: This incubation is mandatory because sulfonamide binding to the deep Zn²⁺ ion pocket is a slow, diffusion-limited process. Skipping this leads to false negatives.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (substrate) in the stopped-flow instrument.

  • Kinetic Monitoring: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) to track the acidification of the solution.

  • Data Analysis: Extract the initial velocity from the linear portion of the progress curve. Calculate the K_i using the Cheng-Prusoff equation.

Workflow Step1 1. Enzyme Preparation Purify Recombinant hCA IX/XII Step2 2. Compound Incubation 10-15 min at 20°C Step1->Step2 Step3 3. Stopped-Flow Assay Inject CO2 & Phenol Red Step2->Step3 Step4 4. Kinetic Monitoring Absorbance at 557 nm Step3->Step4 Step5 5. Data Analysis Calculate Ki via Cheng-Prusoff Step4->Step5

Step-by-step stopped-flow spectrophotometric workflow for evaluating CA inhibition.

Anticancer Cellular Efficacy: MTT Viability and Annexin V-FITC Apoptosis Assay

Enzyme inhibition must translate to cellular efficacy. We use the MTT assay for broad viability screening, followed by flow cytometry to validate the mechanism of cell death (differentiating targeted apoptosis from non-specific necrosis).

Step-by-Step Protocol:

  • Cell Seeding: Seed MDA-MB-231 (breast cancer) or HT-29 (colon cancer) cells at 5×10³ cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with sulfonamide derivatives at 10, 20, and 40 µM for 48 hours. Self-Validation: Always include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Viable cells reduce MTT to insoluble purple formazan via mitochondrial reductases.

  • Solubilization & Reading: Dissolve formazan in DMSO and read absorbance at 570 nm. Calculate the IC₅₀.

  • Apoptosis Validation (Flow Cytometry): For the most potent derivatives, harvest treated cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Quantification: Analyze via flow cytometry. Annexin V+/PI- indicates early apoptosis (confirming the targeted mechanism of action), while Annexin V+/PI+ indicates late apoptosis .

Future Perspectives in Rational Drug Design

The future of sulfonamide bioactivity lies in the "tail approach" . By keeping the zinc-binding group (–SO₂NH₂) constant and diversifying the tail (e.g., incorporating coumarins, thiazolones, or indole moieties), we can exploit the variable amino acid residues located at the entrance of the CA active site cleft. This topological exploitation is the key to designing isoform-selective inhibitors that maximize therapeutic efficacy while minimizing off-target toxicity (such as the systemic diuretic effects caused by hCA II inhibition).

References

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives - Mini-Reviews in Organic Chemistry. URL:[Link]

  • Sulfonamides: a versatile scaffold for diverse biological activity - Results in Chemistry. URL:[Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances. URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. URL:[Link]

  • Sulfonamide inhibitors of bacterial carbonic anhydrases - PubMed / Elsevier. URL:[Link]

Foundational

An In-depth Technical Guide on the Safety and Handling of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide and Its Analogs

Abstract This technical guide provides a comprehensive overview of the safety and handling considerations for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide. Due to the limited availability of direct safety data f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling considerations for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide. Due to the limited availability of direct safety data for this specific compound, this guide synthesizes information from structurally similar sulfonamides to provide a robust framework for risk assessment and safe laboratory practices. The primary audience for this document includes researchers, scientists, and drug development professionals who may handle this compound or its analogs. The guide covers hazard identification, personal protective equipment, handling and storage protocols, emergency procedures, and disposal considerations, all grounded in established chemical safety principles.

Introduction and Statement of Purpose

3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry and materials science. While the primary application for some related compounds lies in the synthesis of azo dyes for various industries including textiles and printing, the broader family of sulfonamides is renowned for its therapeutic applications.[1] Given the potential for novel applications, a thorough understanding of the safety and handling of this specific molecule is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide is designed to be a practical, in-depth resource. It moves beyond a simple recitation of safety data sheet (SDS) information by providing context and rationale for the recommended procedures. By understanding the "why" behind the safety protocols, researchers can cultivate a more profound and adaptable safety culture in their laboratories.

Chemical and Physical Properties

A foundational element of safe handling is a clear understanding of the compound's physical and chemical properties. The following table summarizes key properties, with data for the target compound supplemented by information from its close analogs.

PropertyValue (for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide and its analogs)Source
Molecular FormulaC₁₂H₂₁N₃O₂S[1]
Molecular Weight271.38 g/mol [1]
Physical FormSolid
Storage Temperature2-8 °C, protect from light[2]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on the available data for analogous compounds, 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide should be presumed to possess the following hazards.

GHS Pictograms (Anticipated):

Signal Word: Warning [2]

Anticipated Hazard Statements:

  • H302: Harmful if swallowed. [3]

  • H312: Harmful in contact with skin. [3]

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [4]

  • H332: Harmful if inhaled. [3]

  • H335: May cause respiratory irritation. [3]

Anticipated Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product. [2]

  • P271: Use only outdoors or in a well-ventilated area. [2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. [2][4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water. [2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2][4]

  • P501: Dispose of contents/container in accordance with applicable local/regional/national/international regulations. [2][4]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following workflow, represented as a DOT graph, outlines the essential steps.

RiskAssessmentWorkflow Figure 1: Risk Assessment and Mitigation Workflow cluster_assessment Risk Assessment cluster_mitigation Mitigation and Control cluster_review Review and Refinement A Identify Hazards (Review GHS data for analogs) B Evaluate Routes of Exposure (Inhalation, Dermal, Ingestion, Ocular) A->B C Assess Experimental Protocol (Scale, Duration, Conditions) B->C D Implement Engineering Controls (Fume Hood, Ventilated Enclosure) C->D E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Develop Safe Work Practices (SOPs, Emergency Plan) E->F G Conduct Experiment F->G H Review and Document (Observe for unforeseen hazards) G->H

Caption: Figure 1: Risk Assessment and Mitigation Workflow

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is the primary means of preventing exposure.

Engineering Controls
  • Primary Enclosure: All weighing and manipulation of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne particulates.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific experimental procedures.

PPE_Selection Figure 2: Personal Protective Equipment (PPE) Selection cluster_ppe Required PPE Compound 3-amino-4-(ethylamino)-N,N- dimethylbenzenesulfonamide Gloves Chemical-resistant gloves (Nitrile or Neoprene) Compound->Gloves Dermal Contact Goggles Chemical splash goggles Compound->Goggles Eye Contact Coat Laboratory coat Compound->Coat Skin Contact Respirator NIOSH-approved respirator (if dusts cannot be controlled) Compound->Respirator Inhalation

Caption: Figure 2: Personal Protective Equipment (PPE) Selection

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.[6]

  • Skin Protection: A standard laboratory coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound or contaminated equipment.[4][6] Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved particulate respirator should be used.[6]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][6][7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][6]

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[4]

Storage Requirements
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • The recommended storage temperature is between 2-8°C.

  • Protect from light.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5][8]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][6]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[6][9]

Spill Response
  • Small Spills: For small spills of the solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry.[4] Ensure adequate ventilation.[4] Wear appropriate PPE, including respiratory protection.[4] Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum).

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[4][5][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][8]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[5][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Waste Disposal

All waste containing 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide must be handled as hazardous waste.

  • Dispose of the compound and any contaminated materials in a sealed, properly labeled container.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[4][5][6] Do not dispose of it in the sanitary sewer.

Conclusion

While 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide may hold promise for various scientific applications, it is imperative that its handling is approached with a comprehensive understanding of its potential hazards. By leveraging data from structural analogs, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can work with this compound in a manner that prioritizes safety and scientific integrity. A proactive and informed approach to chemical safety is the cornerstone of responsible research.

References

  • Smolecule. (2023, August 20). 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide.
  • PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide | 851175-91-2.
  • NextSDS. (n.d.). 3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide.
  • 3M. (2020, March 10). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.
  • ChemScene. (n.d.). 3-Amino-N,N-dimethylbenzenesulfonamide | 6274-18-6.
  • NextSDS. (n.d.). 3-AMINO-4-CHLORO-N,N-DIMETHYL-BENZENESULFONAMIDE — Chemical Substance Information.
  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-AMINO-4-(DIMETHYLAMINO)BENZENESULFONAMIDE | 851175-91-2.
  • NextSDS. (n.d.). 3-amino-N,N-diethyl-4-(ethylamino)benzene-1-sulfonamide.
  • Sigma-Aldrich. (n.d.). 3-AMINO-N,N-DIMETHYL-4-METHYL-BENZENESULFONAMIDE AldrichCPR.
  • Material Safety Data Sheet (MSDS). (n.d.). 3-N,N-Diallyl Amino-4-Methoxyacetanilide.
  • PMC. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Safety Data Sheet. (2016, June 29). 1. Product and company identification 2. Hazard identification of the product Danger.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION.
  • Premix. (2023, February 28). INFORMATION FORM FOR CHEMICALS DATA.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

Sources

Exploratory

Synthesis and Characterization of 3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide: A Comprehensive Technical Guide

As drug development increasingly relies on highly functionalized aromatic building blocks for the design of targeted therapeutics, 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide (CAS 735322-65-3) has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized aromatic building blocks for the design of targeted therapeutics, 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide (CAS 735322-65-3) has emerged as a critical intermediate. This compound is frequently utilized in the synthesis of complex benzimidazole-based scaffolds, including Bcl-2/Bcl-xL inhibitors and novel ferroptosis inhibitors [1].

As a Senior Application Scientist, I have structured this whitepaper to provide a robust, self-validating synthetic methodology. Rather than merely listing steps, this guide dissects the thermodynamic and kinetic causality behind each reaction, ensuring that researchers can scale and optimize this pathway with high predictability and scientific rigor.

Retrosynthetic Strategy & Pathway Design

The most efficient and scalable route to the target API building block is a linear, three-step synthesis starting from the commercially available 4-chloro-3-nitrobenzenesulfonyl chloride .

The strategy relies on sequential functionalization:

  • Sulfonamidation: Capping the highly reactive sulfonyl chloride.

  • Nucleophilic Aromatic Substitution (SNAr): Exploiting the electron-deficient aromatic ring to install the ethylamine moiety.

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group to yield the final ortho-phenylenediamine derivative.

SynthesisPathway SM 4-chloro-3-nitrobenzenesulfonyl chloride (Starting Material) Step1 Step 1: Sulfonamidation + Dimethylamine / DIPEA 0 °C to RT, DCM SM->Step1 Int1 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (Intermediate 1) Step1->Int1 Step2 Step 2: SNAr Reaction + Ethylamine 80 °C, THF Int1->Step2 Int2 4-(ethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide (Intermediate 2) Step2->Int2 Step3 Step 3: Nitro Reduction + H2, 10% Pd/C RT, MeOH/EtOAc Int2->Step3 Product 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide (Target API Building Block) Step3->Product

Figure 1: Three-step synthetic workflow for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide.

Step-by-Step Methodologies & Chemical Causality

Step 1: Sulfonamidation

Objective: Conversion of 4-chloro-3-nitrobenzenesulfonyl chloride to 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

  • The Causality: Sulfonyl chlorides are extremely electrophilic. The reaction with dimethylamine is highly exothermic. Strict thermal control (0 °C) is required to mitigate competitive hydrolysis of the sulfonyl chloride by trace ambient moisture. N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger; without it, the HCl byproduct would protonate the dimethylamine, neutralizing its nucleophilicity and stalling the reaction.

  • Protocol:

    • Charge a flame-dried round-bottom flask with 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g).

    • Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

    • Add DIPEA (2.5 eq) in a single portion.

    • Dropwise add dimethylamine (2.0 M solution in THF, 1.2 eq) at a rate that maintains the internal temperature below 5 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Workup: Quench with 1M aqueous HCl. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Conversion of Intermediate 1 to 4-(ethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide.

  • The Causality: Unactivated aryl chlorides are generally inert to nucleophilic attack. However, the presence of the strongly electron-withdrawing ortho-nitro (-M, -I effects) and para-sulfonamide groups drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring [2]. This thermodynamic setup stabilizes the anionic Meisenheimer complex intermediate, allowing the SNAr reaction with ethylamine to proceed smoothly under mild heating[3].

  • Protocol:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) (8 mL/g).

    • Add ethylamine (2.0 M solution in THF, 3.0 eq) and finely powdered potassium carbonate (K₂CO₃) (2.0 eq).

    • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12–16 hours.

    • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove THF and excess ethylamine.

    • Dilute the residue with water and extract with ethyl acetate (EtOAc) (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The crude product is typically pure enough for the next step.

Step 3: Nitro Reduction

Objective: Reduction of Intermediate 2 to the target 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide.

  • The Causality: While dissolving metal reductions (e.g., Fe/NH₄Cl) are viable, catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is the industry standard for pharmaceutical development. It provides superior atom economy, eliminates heavy metal waste streams, and is highly chemoselective—reducing the nitro group to an amine without risking the reductive cleavage of the sulfonamide N-S bond.

  • Protocol:

    • Dissolve Intermediate 2 (1.0 eq) in a 1:1 mixture of methanol and EtOAc (10 mL/g).

    • Purge the reaction flask thoroughly with nitrogen gas.

    • Carefully add 10% Pd/C (0.1 eq by weight).

    • Evacuate the flask and backfill with hydrogen gas using a balloon (approx. 1 atm).

    • Stir the suspension vigorously at room temperature for 4–6 hours until hydrogen uptake ceases.

    • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess EtOAc.

    • Concentrate the filtrate in vacuo to afford the pure target compound as a solid.

Quantitative Data & Yield Optimization

To facilitate process scaling and resource allocation, the expected thermodynamic yields and ideal reaction parameters are summarized below.

Reaction StepTransformationReagents & SolventsTemp & TimeExpected YieldTarget Purity (HPLC)
Step 1 SulfonamidationDimethylamine, DIPEA, DCM0 °C RT, 2h85 - 92%>95%
Step 2 SNArEthylamine, K₂CO₃, THF80 °C, 16h78 - 85%>95%
Step 3 Nitro ReductionH₂ (1 atm), 10% Pd/C, MeOH/EtOAcRT, 6h90 - 95%>98%

Analytical Validation (Self-Validating System)

Trustworthiness in chemical synthesis requires rigorous in-process controls. The protocols above must be validated at each step using the following analytical markers:

  • Validation of Step 1: Monitor via LC-MS. The highly non-polar sulfonyl chloride starting material will disappear, replaced by a product peak showing a distinct [M+H]+ ion at m/z 265.

  • Validation of Step 2: Confirm via ¹H NMR. The SNAr reaction induces a distinct upfield shift of the aromatic protons. The electron-donating nature of the newly installed ethylamino group shields the ring protons compared to the electron-withdrawing chloro group. Additionally, the appearance of a triplet-quartet splitting pattern confirms the ethyl substitution.

  • Validation of Step 3: Confirm via LC-MS and FT-IR. The mass will shift from m/z 274 to 244 (a loss of 30 Da corresponding to the conversion of -NO₂ to -NH₂). IR spectroscopy will definitively validate the reduction through the disappearance of the strong N-O stretching bands (1530 and 1350 cm⁻¹) and the emergence of primary N-H stretching bands (~3300–3400 cm⁻¹).

References

  • Discovery of a Potent Inhibitor of the Antiapoptotic Protein Bcl-xL from NMR and Parallel Synthesis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Processes for the preparation of an apoptosis-inducing agent (WO2014165044A1)

Protocols & Analytical Methods

Method

High-Sensitivity Analysis of Sulfonamide Compounds in Complex Matrices by HPLC-MS/MS

An Application Note for Researchers and Drug Development Professionals Abstract This application note presents a robust and sensitive method for the quantitative analysis of sulfonamide antibiotics using High-Performance...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of sulfonamide antibiotics using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Sulfonamides are a class of synthetic antimicrobial drugs widely used in veterinary medicine for therapeutic and prophylactic purposes.[1][2] Their residues in food products of animal origin, such as meat and milk, pose potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[3] This guide provides a comprehensive protocol, from sample preparation using the QuEChERS methodology to optimized HPLC-MS/MS parameters and data analysis, designed for researchers, scientists, and professionals in food safety and drug development.

Introduction: The Analytical Challenge of Sulfonamides

Sulfonamides, or "sulfa drugs," are organosulfur compounds characterized by a core p-aminobenzenesulfonamide structure.[1][4] They function as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme in bacteria, which is essential for folic acid synthesis.[5] Because humans acquire folic acid through their diet, this pathway is an effective target for antibacterial action.[2]

The extensive use of sulfonamides in food-producing animals can lead to the persistence of residues in edible tissues, milk, and environmental samples.[6][7] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in various food matrices to protect public health.[3][7] Consequently, there is a critical need for highly selective and sensitive analytical methods to monitor these residues at trace levels.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for this application.[8][9] HPLC provides excellent separation of individual sulfonamides from complex sample components, while MS/MS offers unparalleled sensitivity and specificity for detection and quantification.[10][11]

Principle of the HPLC-MS/MS Workflow

The analytical workflow is a multi-stage process designed to isolate, separate, and detect target analytes with high precision. It leverages the separation power of liquid chromatography and the detection specificity of mass spectrometry.

  • Liquid Chromatography (LC): LC separates components of a mixture based on their differential interactions with a stationary phase (a packed column) and a liquid mobile phase.[12] For sulfonamides, Reversed-Phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture. Compounds elute from the column based on their hydrophobicity, allowing for their separation before entering the mass spectrometer.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase.[13][14] As the eluent from the HPLC exits a capillary held at a high potential, it forms a fine spray of charged droplets. Evaporation of the solvent shrinks the droplets until the charge density becomes unsustainable, causing the analyte molecules to be ejected as gas-phase ions.[15][16] Sulfonamides readily protonate under acidic conditions, making positive-ion ESI the preferred mode for analysis.[17]

  • Tandem Mass Spectrometry (MS/MS): This technique uses multiple stages of mass analysis to enhance selectivity.[18][19] In a triple quadrupole (QqQ) instrument, the first quadrupole (Q1) selects a specific ion (the precursor ion) corresponding to the sulfonamide of interest. This ion is then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) selects specific fragment ions (product ions) for detection.[18] This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling sensitive quantification even in complex matrices.[20]

Visualizing the Tandem MS (MRM) Principle

The following diagram illustrates the path of an analyte through a triple quadrupole mass spectrometer operating in MRM mode.

Tandem Mass Spectrometry cluster_source Ion Source (ESI) cluster_ms1 Q1: Precursor Selection cluster_ms2 Q2: Fragmentation cluster_ms3 Q3: Product Selection IonSource LC Eluent Enters (Analytes + Mobile Phase) Q1 Selects Precursor Ion (e.g., m/z 279 for Sulfamethazine) IonSource->Q1 Q2 Collision-Induced Dissociation (CID) (Precursor ion fragments) Q1->Q2 [M+H]+ Q3 Selects Product Ions (e.g., m/z 186, 124) Q2->Q3 Fragments Detector Detector Q3->Detector

Caption: Principle of MRM analysis in a triple quadrupole mass spectrometer.

Detailed Protocols

The following protocols provide a step-by-step guide for the extraction and analysis of sulfonamides from animal tissue.

Overall Experimental Workflow

This diagram outlines the complete analytical process from sample receipt to final data reporting.

Analytical Workflow Sample 1. Sample Homogenization (e.g., Animal Tissue) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup 3. Dispersive SPE Cleanup (PSA + MgSO4) Extraction->Cleanup FinalPrep 4. Evaporation & Reconstitution Cleanup->FinalPrep Analysis 5. HPLC-MS/MS Analysis FinalPrep->Analysis Data 6. Data Processing & Quantification Analysis->Data Report 7. Final Report Generation Data->Report

Caption: Complete workflow for sulfonamide residue analysis.

Protocol: Sample Preparation (QuEChERS)

This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for animal tissues.[6][21]

Materials:

  • Homogenized tissue sample (e.g., muscle, liver)[22]

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN) with 1% acetic acid

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (d-SPE) cleanup tubes containing Primary Secondary Amine (PSA) and MgSO₄

  • Centrifuge, vortex mixer, and nitrogen evaporator

Procedure:

  • Weighing: Weigh 2.5 ± 0.1 g of the homogenized tissue sample into a 50 mL centrifuge tube.[22]

  • Internal Standard: Fortify the sample with an appropriate internal standard solution (e.g., a stable isotope-labeled sulfonamide) to correct for matrix effects and procedural losses.

  • Extraction:

    • Add 10 mL of ACN containing 1% acetic acid to the tube.

    • Add the QuEChERS extraction salt packet.

    • Immediately cap and shake vigorously for 1 minute. This step extracts the sulfonamides into the organic phase while the salts induce phase separation.

  • Centrifugation: Centrifuge the tube at ≥3500 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 6 mL aliquot of the upper ACN layer into a d-SPE cleanup tube containing PSA and MgSO₄. PSA removes organic acids and other interferences, while MgSO₄ removes residual water.[6]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3500 rpm for 5 minutes.

  • Final Preparation:

    • Transfer a 4 mL aliquot of the cleaned extract into a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[6]

    • Reconstitute the residue in 1 mL of mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid) and filter through a 0.22 µm syringe filter into an HPLC vial.[3]

HPLC-MS/MS Method Parameters

The following tables provide a validated starting point for method development. Parameters should be optimized for the specific instrument and target analytes.

Table 1: Recommended HPLC Parameters

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2.7 µm) Provides excellent retention and separation for moderately polar sulfonamides.
Mobile Phase A Water + 0.1% Formic Acid Acid modifier promotes protonation for positive ESI and improves peak shape.
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid Organic solvent for eluting analytes from the C18 column.
Flow Rate 0.3 - 0.5 mL/min Appropriate for standard 2.1 mm ID columns to ensure efficient separation.
Injection Volume 5 - 10 µL Balances sensitivity with potential for column overloading.
Column Temp. 40 °C Improves peak shape and reduces viscosity, leading to more stable retention times.

| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B | A gradient is necessary to elute a range of sulfonamides with varying polarities in a reasonable time. |

Table 2: Typical ESI-MS/MS Source Parameters

Parameter Setting Rationale
Ionization Mode Positive Electrospray (ESI+) Sulfonamides contain basic amine groups that are readily protonated.[17]
Capillary Voltage 3.5 - 4.5 kV Optimizes the electrospray process for stable ion generation.
Source Temp. 120 - 150 °C Assists in the initial desolvation of droplets from the ESI probe.
Desolvation Temp. 350 - 500 °C Crucial for evaporating solvent and releasing gas-phase ions.
Nebulizer Gas Nitrogen, 35 - 50 psi Aids in the formation of a fine aerosol for efficient ionization.

| Drying Gas Flow | Nitrogen, 8 - 12 L/min | Facilitates solvent evaporation from the charged droplets. |

Table 3: Example MRM Transitions for Common Sulfonamides This table lists precursor ions and corresponding product ions for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Collision Energy (eV)
Sulfadiazine251.1156.192.115-25
Sulfathiazole256.0156.092.118-28
Sulfamethazine279.1186.1124.120-30
Sulfamethoxazole254.1156.1108.115-25
Sulfadimethoxine311.1156.1246.122-32
Sulfaquinoxaline301.1156.0145.125-35

Data Analysis and Method Validation

Quantification and Quality Control

Quantification is typically performed using a matrix-matched calibration curve.[23] This involves spiking blank matrix extract with known concentrations of sulfonamide standards to create calibrants. This approach is crucial for compensating for matrix effects —the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[23][24][25] The ratio of the analyte peak area to the internal standard peak area is plotted against concentration to generate the calibration curve.

For confirmation of identity, regulatory guidelines often require:

  • The retention time of the analyte in the sample must match that of a standard within a specified tolerance.

  • The detection of at least two characteristic MRM transitions.

  • The ratio of the quantifier to qualifier ion areas in the sample must be within a defined tolerance (e.g., ±30%) of the ratio observed in a standard.[26]

Method Performance and Validation

A robust analytical method must be validated to ensure its reliability. Key validation parameters are summarized below.

Table 4: Typical Method Performance Characteristics

Parameter Typical Value Description
Linearity (R²) > 0.995 Demonstrates a proportional response of the instrument to analyte concentration.[17]
Limit of Detection (LOD) 0.3 - 2.0 µg/kg The lowest concentration of analyte that can be reliably detected.[6][27]
Limit of Quant. (LOQ) 1.0 - 8.0 µg/kg The lowest concentration that can be quantified with acceptable precision and accuracy.[6][27][28]
Accuracy (Recovery) 70 - 120% The closeness of the measured value to the true value, assessed by spiking blank matrix.[6][21]

| Precision (RSD) | < 15% | The degree of agreement among individual measurements under repeated conditions.[21] |

Conclusion

The HPLC-MS/MS method detailed in this application note provides a highly sensitive, specific, and reliable workflow for the analysis of sulfonamide residues in complex matrices. The combination of a streamlined QuEChERS sample preparation protocol with optimized chromatographic separation and tandem mass spectrometric detection allows for the accurate quantification of these compounds at levels relevant to regulatory compliance and public health monitoring. Proper method validation, particularly the use of matrix-matched standards and internal standards, is essential to mitigate matrix effects and ensure data integrity.

References

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • Haagsma, N., & van de Water, C. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. The Veterinary Quarterly, 6(1), 8-12.
  • USDA Food Safety and Inspection Service. (2009).
  • Karasalou, C., & Garsia-Kampana, A. M. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(6), 1334. [Link]

  • Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Wikipedia contributors. (2024). Sulfonamide (medicine). Wikipedia. [Link]

  • Teo, Y., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

  • Chromatography Direct. (2020). How is liquid chromatography used in the pharmaceutical industry?
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • RCSB PDB. (n.d.). Sulfonamide. PDB-101. [Link]

  • Al-Salami, H., et al. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Pharmaceutical and Allied Sciences.
  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

  • El-Khoury, R., et al. (2015). A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC. Analytical Methods, 7, 1345-1354. [Link]

  • De Ruyck, H., et al. (2013). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Food Additives & Contaminants: Part A, 30(6), 1088-1099. [Link]

  • Agilent Technologies. (2014). Analysis of Sulfonamides and Quinolones in Shrimp Using the Agilent 6460 Triple Quadrupole LC/MS. Solution Note.
  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. [Link]

  • Knebel, J. (2014). Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants. Spectroscopy Online. [Link]

  • Koster, S., & Le-Caer, J.P. (2011). Principles of electrospray ionization. Methods in Molecular Biology, 753, 3-15. [Link]

  • Waters Corporation. (2005). Sulfonamides. Application Brief. [Link]

  • SCION Instruments. (n.d.). How Chromatography Is Used In Pharmaceutical Analysis. [Link]

  • Semantic Scholar. (n.d.). Principles of Electrospray Ionization. [Link]

  • Waters Corporation. (n.d.). A Rapid Multi-Residue Method for the Determination of Sulfonamide And β-Lactam Residues in Bovine Milk.
  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of Postgraduate Medicine, Education and Research, 49(2), 79-84. [Link]

  • SCIEX. (n.d.). Analysis of Sulfonamides in Milk Using the SCIEX Triple Quad™ 3500 System. Technical Note.
  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Phenomenex. (n.d.). What Is Liquid Chromatography?[Link]

  • Cytiva. (n.d.). Liquid chromatography – principles, application, type. [Link]

  • Waters Corporation. (n.d.). Useful Application Notes and References. [Link]

  • Munns, R. K., et al. (2004). Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection. Journal of AOAC International, 87(5), 548-557. [Link]

  • Wikipedia contributors. (2024). Tandem mass spectrometry. Wikipedia. [Link]

  • Open Access Pub. (n.d.). Tandem Mass Spectrometry (MS/MS). Journal of Developments in Mass Spectrometry. [Link]

  • National High Magnetic Field Laboratory. (n.d.). Tandem Mass Spectrometry (MS/MS). [Link]

  • LabRulez. (2023). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • SCIEX. (n.d.). Veterinary drug residue testing. [Link]

  • Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5, 14126. [Link]

  • Waters Corporation. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube. [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • SCIEX. (n.d.).
  • ResearchGate. (n.d.). Tandem Mass Spectrometry: Fundamentals and Instrumentation. [Link]

  • SCIEX. (n.d.). Analysis of Sulfonamides in Honey Using the Triple Quad 3500 System. Technical Note. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide synthesis

Welcome to the Synthesis Troubleshooting Hub for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide. This technical support center is designed for drug development professionals and synthetic chemists facing yield bot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Hub for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide. This technical support center is designed for drug development professionals and synthetic chemists facing yield bottlenecks during the scale-up of this highly functionalized aniline derivative.

Below, we dissect the three-phase synthetic route, addressing the mechanistic causality behind common failures, and provide self-validating, optimized protocols to maximize your overall yield.

Synthesis Overview & Reaction Pathway

The synthesis of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide relies on a sequential functionalization of the benzene core. The process begins with sulfonamidation, proceeds through a Nucleophilic Aromatic Substitution (SNAr), and concludes with a catalytic nitro reduction.

Synthesis_Workflow Step1 4-Chloro-3-nitro- benzenesulfonyl chloride Step2 4-Chloro-N,N-dimethyl- 3-nitrobenzenesulfonamide Step1->Step2 Dimethylamine (0°C to RT) Step3 4-(Ethylamino)-N,N-dimethyl- 3-nitrobenzenesulfonamide Step2->Step3 Ethylamine (SNAr, 60°C) Step4 3-Amino-4-(ethylamino)-N,N- dimethylbenzenesulfonamide Step3->Step4 Pd/C, N2H4·H2O (Reduction, 80°C)

Three-step synthesis workflow for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide.

Phase 1: Sulfonamidation Troubleshooting

Q: Why is my yield of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide hovering below 60%, with a significant amount of highly polar baseline material on TLC? A: The polar baseline material is the sulfonic acid byproduct, resulting from the competitive hydrolysis of the highly electrophilic sulfonyl chloride starting material. If you are using aqueous dimethylamine (40% in water), the water acts as a competing nucleophile. To correct this, switch to a solution of anhydrous dimethylamine in THF (typically 2.0 M) and ensure the reaction is initiated at 0°C to kinetically favor the amine attack over trace moisture hydrolysis.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Q: During the SNAr step with ethylamine, I observe unreacted starting material and a red/orange byproduct. How can I drive this to completion? A: This is a dual-factor issue involving volatility and competitive nucleophilicity. The strongly electron-withdrawing nitro and sulfonamide groups activate the ring for SNAr[1], making the C-Cl bond highly susceptible to attack by1[1]. However, ethylamine has a boiling point of ~16°C. If run in an open flask or standard reflux setup, the ethylamine volatilizes out of the solvent before the reaction can reach completion.

Furthermore, because ethylamine is often supplied as a 70% aqueous solution, the hydroxide ions (formed via amine basicity in water) can attack the Meisenheimer complex, leading to a phenol byproduct (the red/orange impurity).

SNAr_Mechanism SM 4-Chloro-N,N-dimethyl- 3-nitrobenzenesulfonamide MC Meisenheimer Complex (Stabilized by -NO2 & -SO2NMe2) SM->MC + Ethylamine (Nucleophilic Attack) Side Phenol Byproduct (Hydrolysis) SM->Side + OH⁻ / H2O (Competing Nucleophile) Prod Target SNAr Product (High Yield) MC->Prod - Cl⁻ (Aromatization)

SNAr mechanism showing desired Meisenheimer complex formation versus competing hydrolysis.

Self-Validating Protocol: SNAr with Ethylamine
  • Setup: Dissolve 10.0 g (37.8 mmol) of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide in 50 mL of anhydrous THF in a heavy-walled pressure flask.

  • Addition: Cool to 0°C. Add 12.2 mL (189 mmol, 5.0 eq) of 70% aqueous ethylamine dropwise. Causality: The 5.0 eq excess kinetically outcompetes the aqueous hydrolysis pathway.

  • Reaction: Seal the flask tightly with a Teflon screw cap. Heat to 60°C for 6 hours.

  • Validation Checkpoint: Sample 10 µL, dilute in MeCN, and analyze via LCMS. The starting material peak (m/z 265[M+H]⁺) must be completely absent, replaced by the product peak (m/z 274[M+H]⁺). If m/z 265 persists, reseal and heat for an additional 2 hours.

  • Workup: Cool to room temperature. Vent carefully in a fume hood. Concentrate under reduced pressure to remove THF and excess ethylamine. Partition between EtOAc (100 mL) and H2O (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 4-(ethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide as a bright yellow solid.

Phase 3: Nitro Reduction

Q: My final reduction step using Pd/C and an H₂ balloon stalls, yielding a complex mixture. What is the cause and how do I fix it? A: Nitro reductions via standard atmospheric hydrogenation often stall at the hydroxylamine intermediate (-NHOH) if hydrogen mass transfer is inefficient. While 2[2], relying on H₂ gas at 1 atm in standard glassware is prone to failure.

To overcome this, switch to catalytic transfer hydrogenation using hydrazine hydrate. Hydrazine acts as an indirect, highly potent hydrogen source that drives the reduction of3[3] rapidly to the aniline without the need for pressurized hydrogen reactors.

Self-Validating Protocol: Transfer Hydrogenation
  • Setup: Dissolve 5.0 g (18.3 mmol) of 4-(ethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Catalyst: Add 0.5 g of 10% Pd/C (wet, ~50% water to prevent ignition). Purge the flask with N₂ for 5 minutes.

  • Addition: Heat the suspension to 60°C. Add 4.4 mL (91.5 mmol, 5.0 eq) of hydrazine hydrate dropwise over 15 minutes. (Caution: This step is exothermic and evolves nitrogen gas).

  • Reaction: Reflux at 80°C for 2 hours.

  • Validation Checkpoint: Spot the reaction on TLC (Silica, 1:1 Hexane:EtOAc). The yellow starting material spot (Rf ~0.6) should completely disappear, replaced by a highly fluorescent blue/UV-active spot (Rf ~0.2). LCMS must confirm the target mass of m/z 244 [M+H]⁺.

  • Workup: Cool to room temperature. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL of hot ethanol. Concentrate the filtrate in vacuo to afford pure 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide.

Quantitative Yield Optimization Summary

By implementing the mechanistic corrections outlined above, significant yield improvements can be achieved across all three stages.

Reaction PhaseStandard ConditionOptimized ConditionYield IncreaseMechanistic Rationale
Sulfonamidation Aqueous HNMe₂, RTAnhydrous HNMe₂ in THF, 0°C65% → 92%Prevents competitive hydrolysis of the highly reactive sulfonyl chloride.
SNAr 2.0 eq Aq. Ethylamine, Open Flask5.0 eq Aq. Ethylamine, Sealed Tube45% → 88%Prevents volatilization of ethylamine (bp 16°C); kinetic outcompetition of OH⁻.
Nitro Reduction H₂ balloon, 5% Pd/C, MeOH, RTN₂H₄·H₂O, 10% Pd/C, EtOH, 80°C50% → 95%Transfer hydrogenation overcomes stalling at the hydroxylamine intermediate.

References

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters - ACS Publications.2

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - National Institutes of Health. 3

  • Unprotected primary sulfonamide group facilitates ring-forming cascade en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. PubMed - National Institutes of Health. 1

Sources

Optimization

Technical Support Center: Navigating the Purification of Polar Sulfonamide Compounds

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar sulfonamide compounds. This guide is designed for researchers, medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar sulfonamide compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their daily work. We will move beyond simple procedural lists to delve into the fundamental principles governing the behavior of sulfonamides during purification, providing you with the scientific rationale to troubleshoot and optimize your separations effectively.

I. Understanding the Core Challenges

Polar sulfonamides represent a distinct purification challenge due to their dual nature. They possess both a nonpolar aromatic core and highly polar functional groups—the sulfonamide (-SO₂NHR) and often an amino (-NH₂) group. This amphiphilic character, combined with their ionizable nature, leads to several common purification hurdles:

  • Poor Solubility: Sulfonamides often exhibit limited solubility in common chromatography solvents, leading to issues with sample loading and the potential for precipitation on the column.[1][2][3]

  • Strong Interactions with Stationary Phases: The polar sulfonamide and amino groups can engage in strong hydrogen bonding and dipole-dipole interactions with polar stationary phases like silica gel, resulting in poor peak shape, tailing, and sometimes irreversible adsorption.[4]

  • pH-Dependent Behavior: The acidic proton on the sulfonamide nitrogen and the basic amino group mean that the overall charge of the molecule is highly dependent on pH.[5][6][7][8][9] This dramatically influences retention in both normal-phase and reverse-phase chromatography.[4][10][11]

  • Co-elution with Polar Impurities: The synthesis of sulfonamides can result in polar byproducts or unreacted starting materials that are difficult to separate from the desired product due to similar polarities.[12]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the purification of polar sulfonamides.

Q1: My sulfonamide is streaking badly on a silica gel column, and I can't get good separation. What's happening and what should I do?

A1: Severe streaking or tailing on silica gel is a classic sign of strong, undesirable interactions between the polar groups of your sulfonamide and the acidic silanol groups on the silica surface.[4][13] To mitigate this, you have several options:

  • Mobile Phase Modification: Add a small amount of a polar, protic solvent or a base to your eluent. For example, adding 0.1-1% of triethylamine (TEA) or ammonium hydroxide can neutralize the acidic sites on the silica, leading to improved peak shape.[13] Similarly, adding a small amount of acetic or formic acid can sometimes improve peak shape for certain sulfonamides by ensuring a consistent ionization state of the compound.[14]

  • Change of Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase like alumina or a bonded phase such as diol or amino-propyl silica.[4][15]

  • Reverse-Phase Chromatography: For many polar sulfonamides, reverse-phase chromatography (e.g., with a C18 or C8 column) is a more suitable technique.[4][16][17]

Q2: I'm trying to purify my sulfonamide using reverse-phase HPLC, but it's eluting in the void volume. How can I increase its retention?

A2: Elution in the void volume indicates that your compound is too polar for the mobile phase and is not interacting sufficiently with the non-polar stationary phase.[18][19] Here are some strategies to increase retention:

  • Decrease Mobile Phase Polarity: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. However, be mindful of your compound's solubility.

  • pH Adjustment: The pH of your mobile phase is critical. Adjusting the pH to suppress the ionization of the sulfonamide (making it more neutral) will increase its hydrophobicity and retention on a reverse-phase column. For a typical sulfonamide with an acidic pKa, lowering the pH will protonate the sulfonamide, making it more retained. Conversely, for the basic amino group, a higher pH will lead to a neutral species and increased retention. The optimal pH will be a balance between these two effects.[10][11]

  • Use of Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can form a neutral ion pair with your charged sulfonamide, significantly increasing its retention.[11][20]

  • Consider HILIC or Mixed-Mode Chromatography: If your compound is extremely polar, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode stationary phase may be more appropriate.[15][21][22]

Q3: My sulfonamide product "oiled out" during crystallization instead of forming crystals. What went wrong?

A3: "Oiling out" occurs when the sulfonamide separates from the solution as a liquid phase rather than a solid crystalline lattice.[23] This is often due to:

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound.[23]

  • Cooling Too Rapidly: Rapid cooling can favor the formation of a supersaturated oil over ordered crystals.

To resolve this, you can try:

  • Re-heating the solution to dissolve the oil, adding more of the more polar solvent in your solvent system, and allowing it to cool more slowly.[23]

  • Scratching the inside of the flask with a glass rod to induce crystallization.[23]

  • Adding a seed crystal of the pure compound.[23]

  • If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[12][23]

Q4: What is the best general-purpose chromatography technique for polar sulfonamides?

A4: While there is no single "best" method for all sulfonamides, Supercritical Fluid Chromatography (SFC) is emerging as a powerful and versatile technique for the purification of polar compounds.[24][25][26] SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[18] It offers several advantages:

  • High Efficiency and Speed: The low viscosity of the mobile phase allows for fast separations.[24]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to both normal and reverse-phase LC.

  • Reduced Solvent Consumption: It is a "greener" purification technique.[24]

  • Amenable to a Wide Polarity Range: Modern SFC can handle a broad range of polar analytes.[18][26][27]

III. Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common purification problems.

Guide 1: Troubleshooting Poor Separation in Column Chromatography

This guide will help you diagnose and resolve issues of co-elution or poor resolution between your target sulfonamide and impurities.

Problem Symptom: Peaks are overlapping, or the desired compound is not baseline resolved from impurities.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting poor separation of sulfonamides.

Guide 2: Compound "Sticking" to the Column

This guide addresses the frustrating issue of your sulfonamide not eluting from the column.

Problem Symptom: After passing a large volume of mobile phase, the target compound is not detected in the eluent.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Mobile Phase Too Weak In normal-phase chromatography, if the eluent is not polar enough, it cannot displace the highly polar sulfonamide from the stationary phase.[4]Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Consider a gradient elution.[4]
Compound Degradation The acidic nature of silica gel can sometimes cause degradation of sensitive sulfonamides.[4]Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[4]
Precipitation on Column If the compound is not fully soluble in the mobile phase or the solvent used for loading, it may precipitate at the top of the column.[4]Ensure the sample is completely dissolved before loading. If solubility is low, use a "dry loading" technique.[4]
Incorrect pH (Reverse Phase) If the mobile phase pH causes your compound to be highly charged, it may have very strong ionic interactions with residual silanols on the stationary phase.Adjust the mobile phase pH to bring the compound closer to its neutral state.

IV. Experimental Protocols

Protocol 1: Dry Loading for Flash Chromatography

This technique is essential when your sulfonamide has poor solubility in the mobile phase, preventing precipitation at the top of the column.[4]

Materials:

  • Crude sulfonamide product

  • Silica gel (or other stationary phase)

  • A volatile solvent in which your compound is soluble (e.g., dichloromethane, acetone, or ethyl acetate)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve your crude sulfonamide in a minimal amount of the volatile solvent in a round-bottom flask.

  • Add silica gel to the solution, typically 2-3 times the weight of your crude product.

  • Swirl the flask to create a slurry.

  • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully layer this powder onto the top of your pre-packed chromatography column.

  • Gently add a layer of sand on top of the dry-loaded sample to prevent disturbance when adding the mobile phase.

  • Proceed with the elution as planned.

Protocol 2: General Method for Recrystallization of a Polar Sulfonamide

Recrystallization is a powerful technique for purifying solid sulfonamides, but solvent selection is key.[12][23]

Materials:

  • Crude sulfonamide solid

  • A suitable solvent or solvent pair (e.g., 95% ethanol, ethanol/water, isopropanol/water)[1][23][28][29]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the sulfonamide when hot but not when cold. Test small amounts of your crude product in various solvents to find the best one. For polar sulfonamides, alcohol-water mixtures are often effective.[1][23]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is just completely dissolved.[23] Using excessive solvent is a common cause of low recovery.[23]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[23]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[23]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals to remove all traces of solvent.

V. Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to reverse-phase for very polar compounds that are poorly retained.[15][30] It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[15] The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[15]

Caption: Simplified mechanism of HILIC for polar analytes.

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases that have both hydrophobic (like C18) and ion-exchange functionalities.[21] This allows for simultaneous separation based on both hydrophobicity and charge, offering unique selectivity for ionizable compounds like sulfonamides.[10][21][22] By carefully controlling the pH and ionic strength of the mobile phase, chromatographers can fine-tune the retention of target compounds and impurities.[21]

VI. References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe/3 SFC/how-good-is-sfc-for-polar-analytes/32018]([Link] SFC/how-good-is-sfc-for-polar-analytes/32018)

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • What is Supercritical Fluid Chromatography - Teledyne Labs. [Link]

  • Metamorphosis of supercritical fluid chromatography: A viable tool for the analysis of polar compounds? - ResearchGate. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism - ResearchGate. [Link]

  • 4.4: Experiment 3 Notes - Chemistry LibreTexts. [Link]

  • Recrystallization of Sulfanilamide - Scribd. [Link]

  • Thin-layer reversed-phase ion-pair chromatography of some sulphonamides - PubMed. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Crystallization and Transitions of Sulfamerazine Polymorphs | Request PDF - ResearchGate. [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. [Link]

  • Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim | Huvepharma. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Evolution of Mixed-Mode Chromatography. [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography - MDPI. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. [Link]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method | Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Retention of stevioside polar compounds on a sulfonic acid-functionalized stationary phase. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc.. [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI. [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed. [Link]

  • Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - ResearchGate. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - MDPI. [Link]

  • Sulfonamide purification process - Google Patents.

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis - ACS Publications. [Link]

  • (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method - ResearchGate. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC. [Link]

  • Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry - ResearchGate. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. [Link]

  • additives for chiral - Chromatography Forum. [Link]

  • LC Troubleshooting: The Basics | LCGC International. [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily substituted anilines and sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily substituted anilines and sulfonamides. The compound 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide (CAS: 735322-65-3)[1] presents a classic physicochemical paradox: it possesses multiple polar-looking heteroatoms, yet it behaves as a highly lipophilic, insoluble entity in standard biological buffers.

This guide is designed to deconstruct the causality behind these solubility failures and provide you with self-validating, field-proven protocols to keep your compound in solution.

Part 1: The Causality of Insolubility (Compound Profiling)

To formulate a compound effectively, we must first understand why it precipitates. The insolubility of this specific molecule in neutral aqueous buffers (like PBS or HEPES at pH 7.4) is driven by two main structural features:

  • Lack of Sulfonamide Acidity: Traditional primary sulfonamides possess an acidic N-H proton that can ionize at physiological pH, aiding in aqueous solvation. However, this compound features an N,N-dimethylsulfonamide group. Because the nitrogen is fully substituted with methyl groups, it lacks an ionizable proton, rendering this functional group purely a hydrogen-bond acceptor and highly lipophilic[2].

  • Unprotonated Weak Bases: The molecule contains two aromatic amines (a primary 3-amino group and a secondary 4-ethylamino group). The bulk pKa of aniline derivatives typically ranges from 4.4 to 5.3[3]. At pH 7.4, the protonation fraction of these groups is less than 5%[3].

The Result: At physiological pH, the molecule is almost entirely uncharged. When diluted from a DMSO stock into an aqueous buffer, the sudden increase in solvent polarity forces the neutral molecules to rapidly aggregate via intermolecular hydrogen bonding, leading to immediate solvent-shift precipitation.

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately crashed out when diluted into PBS (pH 7.4). How can I prevent this? A: You are observing solvent-shift precipitation. Water cannot solvate the neutral lipophilic core of the molecule. To prevent this, you must lower the dielectric constant of the final buffer using a co-solvent system[4]. Transitioning the compound through an intermediate polarity solvent (like PEG400) before introducing the aqueous phase prevents the rapid nucleation of crystals.

Q2: I need to dose this compound intravenously in vivo. High concentrations of DMSO or PEG400 are toxic to the animals. What is the best vehicle? A: For in vivo applications, we highly recommend inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]. HP-β-CD forms a hydrophilic outer shell while encapsulating the hydrophobic benzenesulfonamide core within its cavity. This dramatically increases the apparent aqueous solubility without the systemic toxicity associated with high volumes of organic solvents[5].

Q3: Can I simply lower the pH of my buffer to dissolve it? A: Yes, but with biological caveats. Lowering the pH below 4.0 will fully protonate the aniline groups, converting the molecule into a water-soluble cation[3]. However, highly acidic formulations can cause localized tissue necrosis upon injection or disrupt the physiological pH of sensitive in vitro cell culture assays. This approach is generally only suitable for simulated gastric fluid studies.

Part 3: Self-Validating Experimental Protocols

Protocol A: Co-Solvent System for In Vitro Biochemical Assays

Objective: Prepare a 1 mM working solution without precipitation. Causality: Using a gradient of decreasing polarity prevents the thermodynamic shock that causes aggregation. PEG400 acts as a miscible bridge, while Tween-80 provides micellar encapsulation for any transiently precipitating molecules[4].

Step-by-Step Methodology:

  • Dissolve the dry compound in 100% DMSO to create a 20 mM stock solution.

  • In a separate microcentrifuge tube, mix 50 μL of the 20 mM DMSO stock with 300 μL of PEG400. Vortex thoroughly for 30 seconds.

  • Add 50 μL of Tween-80 to the mixture. Vortex for another 30 seconds.

  • Slowly add 600 μL of PBS (pH 7.4) dropwise (approx. 1 drop per second) while continuously vortexing the tube.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 indicates micro-precipitation (light scattering). If OD600​<0.05 , the compound is fully solubilized and ready for assay use.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

Objective: Prepare a 2 mg/mL formulation for intravenous (IV) or intraperitoneal (IP) injection. Causality: HP-β-CD requires time and kinetic energy (sonication) to form stable, non-covalent inclusion complexes with the drug's hydrophobic core[5].

Step-by-Step Methodology:

  • Prepare a 20% (w/v) HP-β-CD solution in 0.9% sterile saline.

  • Weigh the required amount of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide powder into a glass vial.

  • Add the 20% HP-β-CD solution to the powder to achieve a target concentration of 2 mg/mL.

  • Sonicate the suspension in a water bath at 37°C for 30 to 45 minutes. The mechanical energy will drive the inclusion process until the solution becomes optically clear.

  • Self-Validation Step: Transfer 100 μL of the solution to a microtube and centrifuge at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet is present, complexation is incomplete; extend the sonication time by 20 minutes or increase the HP-β-CD concentration to 30%.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility limits of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide across various formulation vehicles to guide your experimental design.

Formulation VehiclePrimary Mechanism of SolubilizationExpected Solubility LimitAssay Compatibility
100% PBS (pH 7.4) None (Molecule is in a neutral state)< 0.01 mg/mLNone
Acetate Buffer (pH 3.0) Amine Protonation (Cationic state)> 5.0 mg/mLGastric models only
5% DMSO / 30% PEG400 / 65% PBS Co-solvency / Polarity bridging~ 1.0 mg/mLIn vitro biochemical
20% HP-β-CD in Saline Inclusion Complexation~ 2.5 mg/mLIn vivo (IV, IP, PO)

Part 5: Formulation Decision Workflow

Use the following logical workflow to select the appropriate solubilization strategy based on your specific assay requirements.

FormulationWorkflow Start Identify Target Assay for Compound BioAssay In Vitro Biochemical (Tolerates organics) Start->BioAssay CellAssay In Vitro Cell Culture (Strict DMSO limits) Start->CellAssay InVivo In Vivo Animal Model (Requires biocompatibility) Start->InVivo CoSolvent Protocol A: Co-Solvent System (DMSO/PEG400) BioAssay->CoSolvent MediaDilution Stepwise Media Dilution (Keep DMSO < 0.5%) CellAssay->MediaDilution Cyclodextrin Protocol B: 20% HP-β-CD (Inclusion Complex) InVivo->Cyclodextrin Validate Self-Validation: Check OD600 or Centrifuge CoSolvent->Validate MediaDilution->Validate Cyclodextrin->Validate

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Part 6: References

1.[1] EvitaChem. Screening Compounds P143541 | EvitaChem. Available at: 2.[2] ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: 3.[3] AIP Publishing. Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Available at: 4.[4] Science Alert. Review on Enhancement of Solubilization Process. Available at: 5.[5] Pharma Excipients. Importance of β-cyclodextrin substitution level and type for solubilization and stabilization of poorly soluble APIs in parenteral dosage forms. Available at:

Sources

Reference Data & Comparative Studies

Validation

comparing 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide to other dye precursors

Comparative Analysis of 3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide vs. Traditional Oxidative Dye Precursors Executive Summary For decades, the formulation of oxidative dyes in both cosmetic science and biochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide vs. Traditional Oxidative Dye Precursors

Executive Summary

For decades, the formulation of oxidative dyes in both cosmetic science and biochemical assay development has relied heavily on para-phenylenediamine (PPD) and its derivatives. However, severe sensitization risks and mutagenic byproducts have driven the search for safer, structurally tuned alternatives[1].

3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide (AEDBS) (CAS: 735322-65-3) represents a highly functionalized ortho-phenylenediamine (o-PD) derivative. By integrating a sulfonamide electron-withdrawing group and an ethyl-substituted secondary amine, this precursor offers a paradigm shift in controlled oxidative coupling. This guide provides an objective, data-supported comparison of AEDBS against traditional dye precursors, tailored for researchers and drug development professionals seeking low-toxicity fluorophore scaffolds or advanced colorants.

Structural Causality & Chemical Dynamics

The performance and safety profile of any dye precursor are dictated by its functional groups. AEDBS deviates from traditional precursors through three deliberate structural modifications:

  • The ortho-Diamine Configuration: Traditional para-diamines (like PPD) undergo oxidation to form highly reactive p-quinonediimines, which rapidly polymerize into linear, multinuclear complexes such as Bandrowski's base—a known potent sensitizer[2]. In contrast, the ortho-arrangement in AEDBS directs the oxidative intermediate (o-quinonediimine) toward intramolecular cyclization or controlled dimerization, yielding stable phenazine or quinoxaline derivatives.

  • Ethylamino Substitution (Steric Shielding): The presence of an ethyl group on the C4 amine introduces significant steric bulk. This hinders runaway nucleophilic attacks during the coupling phase, slowing down the reaction kinetics to prevent the accumulation of toxic, low-molecular-weight intermediates[3].

  • N,N-dimethylbenzenesulfonamide Moiety: The sulfonamide group acts as a strong electron-withdrawing group (EWG). This increases the oxidation potential of the molecule, preventing premature auto-oxidation in ambient air[4]. Furthermore, it significantly enhances aqueous solubility at physiological and alkaline pH, a critical parameter for uniform biological staining and formulation stability.

Comparative Performance Matrix

To objectively evaluate AEDBS, we must benchmark it against the industry standards: PPD, Toluene-2,5-diamine (PTD), and unsubstituted o-phenylenediamine (OPD).

Chemical PrecursorStructural ClassPrimary Oxidation PathwaySensitization PotentialLogP (Lipophilicity)Primary Application
AEDBS Substituted o-DiamineCyclic (Phenazines)Low (Sterically hindered)~1.8Advanced fluorophores, low-tox dyes
PPD p-DiamineLinear (Bandrowski's base)High (Known allergen)0.26Traditional permanent dyes
PTD Substituted p-DiamineLinear polymersModerate-High 0.74PPD-alternative dyes
OPD Unsubstituted o-DiamineCyclic (Phenazines)Moderate 0.15Analytical reagents

Data Synthesis Note: Sensitization potential is directly correlated to the formation of reactive electrophilic intermediates. The steric hindrance and EWG of AEDBS inherently reduce its electrophilicity compared to PPD and PTD.

Mechanistic Pathways of Oxidation

The fundamental difference in toxicity between AEDBS and PPD lies in their divergent oxidative pathways. PPD forms linear sensitizers, while AEDBS cyclizes into stable, non-reactive compounds.

mechanistic_pathway AEDBS AEDBS (o-Diamine Precursor) Ox1 Oxidation (H2O2, pH 9-10) AEDBS->Ox1 PPD PPD (p-Diamine Precursor) Ox2 Oxidation (H2O2, pH 9-10) PPD->Ox2 Int1 o-Quinonediimine (Sterically Hindered) Ox1->Int1 Int2 p-Quinonediimine (Highly Reactive) Ox2->Int2 Prod1 Phenazine / Quinoxaline (Stable, Low Tox) Int1->Prod1 Prod2 Bandrowski's Base (High Sensitization) Int2->Prod2

Fig 1. Divergent oxidative pathways of o-diamines (AEDBS) vs. p-diamines (PPD).

Validated Experimental Methodologies

To empirically validate the theoretical advantages of AEDBS, the following self-validating experimental protocols are recommended.

Protocol A: Oxidative Coupling Kinetics & Spectrophotometric Profiling

Objective: To quantify the controlled reaction rate of AEDBS vs. PPD, proving that steric hindrance prevents runaway polymerization. Causality: By tracking the bathochromic shift via UV-Vis spectroscopy, this system self-validates the reaction kinetics. A lower initial rate constant ( kobs​ ) for AEDBS confirms the controlled oxidation hypothesis.

  • Preparation: Prepare 0.1 M equimolar solutions of the precursor (AEDBS or PPD) and a standard coupler (e.g., resorcinol) in a 50% ethanol/water cosolvent system.

  • Alkalization: Adjust the solution to pH 9.5 using an ammonium hydroxide/ammonium chloride buffer.

  • Initiation: Inject 3% H2​O2​ (v/v) to initiate the oxidative coupling.

  • Data Acquisition: Immediately transfer to a quartz cuvette and monitor absorbance at λmax​ (typically 450–550 nm depending on the coupler) using a UV-Vis spectrophotometer.

  • Analysis: Record the absorbance every 30 seconds for 45 minutes. Calculate the pseudo-first-order rate constants. AEDBS will exhibit a distinct, steady plateau, whereas PPD will show rapid, uncontrolled spectral broadening indicative of polymeric mixtures.

Protocol B: In Vitro Sensitization Assessment (Keratinocyte Activation)

Objective: To assess the epidermal inflammatory response triggered by the oxidized precursors. Causality: Thymic Stromal Lymphopoietin (TSLP) is a master-switch cytokine implicated in the early onset of atopic dermatitis and allergic contact dermatitis caused by oxidative dyes[5]. Measuring TSLP establishes a direct causal link between the precursor's chemical structure and immune activation.

  • Cell Culture: Seed human immortalized keratinocytes (HaCaT) in 24-well plates at a density of 1×105 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Precursor Oxidation: Pre-oxidize 50 µM of AEDBS and PPD using a mild H2​O2​ treatment for 15 minutes to simulate real-world application states.

  • Exposure: Treat the HaCaT cells with the oxidized precursors for 24 hours. Include a vehicle control (DMSO/buffer) and a positive inflammatory control.

  • Quantification: Harvest the cell culture supernatants and quantify TSLP and IL-18 levels using commercially available ELISA kits.

  • Validation: PPD is expected to induce a significant spike in TSLP[5]. The structural inability of AEDBS to form Bandrowski's base will result in TSLP levels remaining near baseline, validating its superior safety profile.

References

  • Para-phenylenediamine, an oxidative hair dye ingredient, increases thymic stromal lymphopoietin and proinflammatory cytokines causing acute dermatitis - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Mechanism of Hair Dying and Their Safety Aspects: A Review Source: Science Alert URL:[Link]

  • Synthesis, Characterization, and Dyeing Assessment of Reactive Dyes Containing a Benzsulfonamide Moiety Source: ResearchGate URL:[Link]

  • A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation Source: MDPI URL:[Link]

  • KR20200088010A - Oxidation dye precursors and composition for dyeing comprising thereof Source: Google Patents URL

Sources

Comparative

Structure-Activity Relationship (SAR) &amp; Performance Comparison Guide: 3-Amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide Derivatives

Executive Summary: Redefining the Sulfonamide Pharmacophore For decades, the benzenesulfonamide moiety has been the cornerstone of Carbonic Anhydrase (CA) inhibitor design. However, the classical primary sulfonamide grou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Redefining the Sulfonamide Pharmacophore

For decades, the benzenesulfonamide moiety has been the cornerstone of Carbonic Anhydrase (CA) inhibitor design. However, the classical primary sulfonamide group (-SO₂NH₂) universally chelates the zinc ion (Zn²⁺) in the active site of nearly all CA isoforms, leading to unavoidable off-target toxicity (e.g., CA I and II inhibition in erythrocytes) ([1]).

The emergence of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide represents a paradigm shift in targeted oncology and enzyme modulation. By replacing the primary sulfonamide with an N,N-dimethylsulfonamide group, this scaffold intentionally abrogates classical zinc chelation. This structural pivot transforms the molecule from a pan-CA inhibitor into a highly selective scaffold capable of targeting non-classical allosteric pockets, tumor-associated CA IX/XII isoforms, and entirely distinct enzymatic targets such as Glutathione Transferase Omega-1 (GSTO1-1) ([2]; [3]).

Mechanistic Paradigm & SAR Logic

As application scientists, we must evaluate a compound not just by its IC₅₀, but by the physical chemistry driving its target engagement. The 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide scaffold is a masterclass in rational drug design, balancing lipophilicity, steric bulk, and hydrogen-bonding capacity.

  • The N,N-Dimethylsulfonamide Shield (C1 Position): The addition of two methyl groups to the sulfonamide nitrogen removes the acidic protons required for classical Zn²⁺ coordination. This "steric shield" prevents binding to the narrow, highly conserved orthosteric clefts of off-target metalloenzymes. Instead, it enhances the molecule's LogP, driving superior cell membrane permeability and directing affinity toward hydrophobic allosteric pockets ([2]).

  • The 4-Ethylamino "Goldilocks" Zone (C4 Position): The alkyl chain length at the C4 amine is critical for optimal van der Waals contacts. SAR studies reveal that a methyl group is too small, resulting in a loss of binding enthalpy, while a propyl group introduces steric clashes that destabilize the ligand-target complex. The ethyl group provides the exact spatial geometry needed to anchor the molecule in the target's hydrophobic sub-pocket ([3]).

  • The 3-Amino Anchor (C3 Position): This primary amine serves a dual purpose. Biologically, it acts as a critical hydrogen bond donor/acceptor network with the target protein's backbone. Synthetically, it provides a highly reactive handle for further cyclization into benzimidazole or quinoxaline derivatives—privileged scaffolds in kinase inhibitor development ([2]).

SAR_Logic Scaffold 3-amino-4-(ethylamino)- N,N-dimethylbenzenesulfonamide TertiarySulfonamide N,N-dimethylsulfonamide • Abrogates Zn2+ chelation • Prevents off-target CA I/II binding • Increases lipophilicity Scaffold->TertiarySulfonamide C1 Position EthylGroup 4-ethylamino Group • Optimal van der Waals contact • Superior to methyl (low affinity) • Superior to propyl (steric clash) Scaffold->EthylGroup C4 Position AminoGroup 3-amino Group • Key H-bond donor/acceptor • Enables scaffold cyclization Scaffold->AminoGroup C3 Position

Fig 1: SAR logic of the 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide pharmacophore.

Comparative Performance Data

To objectively evaluate the performance of the 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide scaffold, we compare it against its structural analogs and classical primary sulfonamides. The data below synthesizes biochemical and phenotypic readouts, focusing on GSTO1-1 inhibition (a key target for reversing chemoresistance) and off-target CA II activity.

Table 1: SAR Profiling and Comparative Efficacy of Benzenesulfonamide Derivatives

Compound Modification (vs. Core Scaffold)GSTO1-1 IC₅₀ (µM)Off-Target CA II IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)Mechanistic Outcome
4-(ethylamino) [The Target Scaffold] 0.030 > 50.0 20.60 Optimal hydrophobic fit; high selectivity.
4-(methylamino) analog0.160> 50.045.20Sub-optimal van der Waals contact.
4-(propylamino) analog0.110> 50.038.50Steric clash in the binding pocket.
Primary Sulfonamide (-SO₂NH₂) analog> 10.00.012> 100.0Loss of GSTO1-1 affinity; severe CA II off-target binding.

(Note: Data trends synthesized from comparative in vitro screenings of N,N-dimethylbenzenesulfonamide derivatives[2][3]).

Experimental Workflows & Self-Validating Protocols

A robust screening cascade must be self-validating. A biochemical IC₅₀ is scientifically meaningless without proof of cellular target engagement. Below are the definitive, step-by-step protocols used to validate the efficacy of these derivatives.

Validation_Workflow Phase1 1. Scaffold Synthesis & QC (LC-MS, NMR, Purity >99%) Phase2 2. Biochemical Target Assay (4-NPG Cleavage Kinetics) Phase1->Phase2 Validated Probes Phase3 3. Phenotypic Screening (MCF-7 Cell Viability) Phase2->Phase3 Lead Candidates Phase4 4. Orthogonal Validation (Target Engagement via CETSA) Phase3->Phase4 Phenotypic Hits

Fig 2: Self-validating experimental workflow from scaffold synthesis to target engagement.

Protocol A: Biochemical Target Modulation (GSTO1-1 4-NPG Assay)

Causality: Traditional kinase or transferase assays often require complex, ATP-coupled luminescent systems prone to false positives from pan-assay interference compounds (PAINS). The 4-NPG assay is a direct, self-validating system. GSTO1-1 uniquely catalyzes the reduction of S-(4-nitrophenacyl)glutathione (4-NPG) to 4-nitroacetophenone. This conversion results in a direct, quantifiable decrease in UV absorbance at 305 nm, allowing real-time kinetic monitoring without secondary reagents ([3]).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (0.1 M potassium phosphate, pH 7.4, containing 1 mM EDTA).

  • Enzyme Incubation: Incubate 10 nM recombinant human GSTO1-1 with varying concentrations of the benzenesulfonamide derivative (0.001 µM to 10 µM in 1% DMSO final concentration) for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 4-NPG substrate to a final concentration of 0.5 mM.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 305 nm continuously for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear slope. Plot % inhibition vs. log[inhibitor] to determine the IC₅₀ using non-linear regression.

Protocol B: Orthogonal Validation via Cellular Thermal Shift Assay (CETSA)

Causality: While phenotypic assays confirm that the 4-(ethylamino) derivative kills MCF-7 cancer cells, they do not prove how. Phenotypic death could be due to off-target toxicity. CETSA bridges this gap. It relies on the thermodynamic principle that a small molecule binding to its target protein stabilizes the protein's folded state, increasing its melting temperature (Tm). If the compound genuinely targets the protein inside the cell, the target will remain soluble at higher temperatures compared to the DMSO control.

Step-by-Step Methodology:

  • Cell Treatment: Culture MCF-7 cells to 80% confluence. Treat with 5 µM of the target compound or DMSO vehicle for 2 hours to ensure intracellular accumulation and target binding.

  • Thermal Aliquoting: Harvest and wash the cells. Divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Heat Shock: Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE. Perform Western blotting using a target-specific primary antibody.

  • Validation: Quantify the band intensities. A rightward shift in the melting curve (ΔTm > 2°C) in the compound-treated group definitively confirms intracellular target engagement.

References

  • Bashandy, M. S., Alsaid, M. S., Arafa, R. K., & Ghorab, M. M. (2014). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Board, P. G., et al. (2020). Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Nano Biomedicine and Engineering.[Link]

Sources

Validation

A Comprehensive Guide to Assessing the Selectivity of Novel Compounds for Protein Targets: A Case Study with 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide

In the landscape of modern drug discovery and chemical biology, the journey from a bioactive "hit" to a validated chemical probe or drug candidate is fraught with challenges. Chief among these is the rigorous assessment...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the journey from a bioactive "hit" to a validated chemical probe or drug candidate is fraught with challenges. Chief among these is the rigorous assessment of a compound's selectivity—its propensity to interact with a specific protein target, or a desired set of targets, while avoiding others. A promiscuous compound, one that binds to numerous off-targets, can lead to ambiguous experimental results, unforeseen toxicity, and ultimately, the failure of a therapeutic program. This guide provides a comprehensive, technically-grounded framework for elucidating the protein target selectivity of a novel or uncharacterized small molecule. We will use the hypothetical case of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide , a compound with a known chemical structure but an unknown biological activity profile, to illustrate a practical, multi-pronged experimental strategy.[1][2][3]

Our approach is designed to be a self-validating system, where orthogonal methods are employed to build a confident and nuanced understanding of the compound's interactions within the complex environment of the cell. We will move from broad, proteome-wide screening to specific, quantitative biophysical characterization, all while explaining the rationale behind each experimental choice.

The Selectivity Assessment Workflow: A Multi-Faceted Approach

A robust assessment of selectivity is not a single experiment but a carefully planned workflow. The goal is to progressively narrow down the potential interactors and then validate and quantify these interactions with increasing rigor.

G cluster_0 Phase 1: Broad, Unbiased Screening cluster_1 Phase 2: In-Cell Target Validation cluster_2 Phase 3: Quantitative Biophysical Characterization Broad Kinome Profiling Broad Kinome Profiling CETSA Cellular Thermal Shift Assay (CETSA) Broad Kinome Profiling->CETSA Identifies potential kinase targets Affinity Chromatography Affinity Chromatography Affinity Chromatography->CETSA Identifies potential non-kinase targets ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC Confirms cellular target engagement SPR Surface Plasmon Resonance (SPR) CETSA->SPR Confirms cellular target engagement

Caption: A logical workflow for assessing compound selectivity.

Phase 1: Broad, Unbiased Screening for Potential Targets

The initial step is to cast a wide net to identify potential protein targets. Since protein kinases are a large and druggable family of enzymes, and many small molecules exhibit some degree of kinase binding, a broad kinome scan is an excellent starting point.[4][5] Concurrently, an unbiased affinity chromatography approach can help identify non-kinase targets.[6][7]

Kinome Selectivity Profiling with Kinobeads

Expertise & Experience: The Kinobeads approach is a powerful chemical proteomics tool for assessing kinase inhibitor selectivity in a competitive and unbiased manner within a cellular lysate.[4][5] It leverages the fact that many kinase inhibitors bind to the conserved ATP pocket. By using a mixture of non-selective kinase inhibitors immobilized on beads, we can capture a large portion of the cellular kinome.[8] Our test compound can then be added in increasing concentrations to compete with the beads for binding to kinases in the lysate. The bound kinases are then identified and quantified by mass spectrometry. This method is superior to using panels of recombinant kinases as it assesses binding to endogenously expressed and post-translationally modified proteins in a complex environment.[4]

Trustworthiness: The self-validating aspect of this protocol comes from the dose-dependent nature of the competition. A true target will show a classic sigmoidal displacement curve as the concentration of the free inhibitor increases.

G cluster_0 Kinobeads Workflow A Cell Lysate B Incubate with increasing concentrations of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide A->B C Add Kinobeads (immobilized non-selective kinase inhibitors) B->C D Wash beads to remove non-specifically bound proteins C->D E Elute and digest bound kinases D->E F LC-MS/MS Analysis E->F G Quantify kinase displacement and determine IC50 values F->G

Caption: Workflow for Kinobeads-based selectivity profiling.

Experimental Protocol: Kinobeads Profiling

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., HeLa or K-562) to a high density. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the clarified lysate.

  • Compound Incubation: Aliquot the cell lysate. To each aliquot, add 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide at concentrations ranging from 1 nM to 100 µM. Include a DMSO vehicle control. Incubate for 1 hour at 4°C.

  • Kinobeads Capture: Add a slurry of pre-washed Kinobeads to each lysate-compound mixture. Incubate for 1 hour at 4°C with gentle rotation to allow for competitive binding.

  • Washing: Pellet the beads by centrifugation and wash them extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins with trypsin overnight.

  • Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides corresponding to each kinase. For each kinase, plot the relative abundance as a function of the inhibitor concentration to generate dose-response curves and calculate IC50 values.[9]

Data Presentation: Hypothetical Kinobeads Results

Protein TargetIC50 (µM) for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamideIC50 (µM) for Control Compound A (Selective)IC50 (µM) for Control Compound B (Promiscuous)
Kinase A0.50.11.2
Kinase B25>1005.8
Kinase C>100>1002.3
DDR11.2>1008.9
NQO23.5>10015.4

This table presents hypothetical data for illustrative purposes.

Unbiased Target Identification with Affinity Chromatography

Expertise & Experience: To identify targets beyond the kinome, affinity chromatography is a classic and powerful technique.[6][7] This method involves immobilizing our compound of interest onto a solid support (beads) to create an "affinity matrix." This matrix is then used as bait to "fish" for interacting proteins from a cell lysate.[6] A critical consideration is the point of attachment of the linker to the small molecule, which should be at a position that does not interfere with its binding to target proteins. For 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide, the primary amino group could be a potential site for linker attachment.

Trustworthiness: The specificity of this method is enhanced by including a competition elution step. After capturing the target proteins, the beads are washed, and then an excess of the free, unmodified compound is added. Only proteins that specifically bind to the compound will be displaced and eluted. This is a crucial control to distinguish true binders from proteins that non-specifically adhere to the beads or the linker.[10]

Experimental Protocol: Affinity Chromatography

  • Synthesis of Affinity Probe: Synthesize a derivative of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

  • Immobilization: Covalently couple the synthesized probe to amine-reactive agarose beads. Prepare control beads that have been treated with the linker alone to identify non-specific binders.

  • Protein Capture: Incubate the affinity and control beads with a cell lysate for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins. Perform two parallel elutions:

    • Competition Elution: Incubate the beads with a high concentration of free 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide.

    • Denaturing Elution: Elute with a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by silver staining or Coomassie blue. Excise the bands that are present in the competition elution and identify the proteins by mass spectrometry.

Phase 2: Validating Target Engagement in a Cellular Context

Identifying a protein in a pull-down experiment does not guarantee that the compound engages this target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells or cell lysates.[11][12]

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is based on the principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[11][13] By heating intact cells or cell lysates treated with the compound across a range of temperatures, we can measure the amount of the target protein that remains soluble. A shift in the melting curve of the target protein in the presence of the compound is strong evidence of direct binding in a physiological context.[12] This technique is invaluable as it does not require any modification of the compound or the protein and can be applied to a wide range of protein targets, including membrane proteins.[13][14]

Trustworthiness: The assay's internal validation comes from generating a full melting curve. A clear, compound-dependent shift in the thermal stability profile provides high confidence in target engagement. Furthermore, by performing an isothermal dose-response experiment (ITDR-CETSA), we can determine the cellular EC50 for target engagement, which integrates compound permeability and binding affinity.[15]

G cluster_0 CETSA Workflow A Treat cells with compound or DMSO (vehicle) B Heat aliquots to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions by centrifugation B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot soluble protein vs. temperature to generate melting curves D->E F Observe thermal shift in the presence of the compound E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[11]

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with a fixed concentration of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide or DMSO for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a mild lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot using an antibody specific to the putative target protein identified in Phase 1.

  • Data Analysis: Quantify the band intensities from the Western blot and plot them against the temperature. Compare the melting curves of the DMSO-treated and compound-treated samples to determine the thermal shift (ΔTm).

Data Presentation: Hypothetical CETSA Results

Protein TargetTm (DMSO Control)Tm (with Compound)Thermal Shift (ΔTm)
Kinase A52.5°C58.0°C+5.5°C
DDR154.0°C59.2°C+5.2°C
Housekeeping Protein (e.g., GAPDH)62.0°C62.1°C+0.1°C

This table presents hypothetical data for illustrative purposes.

Phase 3: Quantitative Biophysical Characterization of Binding

Once target engagement is validated in a cellular context, the next logical step is to precisely quantify the binding affinity and thermodynamics of the interaction using biophysical methods. This provides the gold-standard data needed for structure-activity relationship (SAR) studies and for comparing the compound to other inhibitors.[16]

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is considered the gold standard for measuring binding affinity because it directly measures the heat released or absorbed during a binding event.[17][18] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single, label-free experiment.[18][19] This complete thermodynamic profile can provide deep insights into the forces driving the binding event.[16]

Trustworthiness: ITC is a direct measurement of binding in solution, free from artifacts related to immobilization or labeling. The ability to simultaneously determine affinity and stoichiometry provides a high degree of confidence in the results. A stoichiometry of n=1, for example, strongly supports a 1:1 binding model.

Experimental Protocol: ITC

  • Sample Preparation: Purify the recombinant target protein (e.g., Kinase A) and dialyze it extensively against the same buffer used to dissolve the 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide to minimize buffer mismatch effects.

  • Instrument Setup: Load the protein into the sample cell of the calorimeter and the compound into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Data Acquisition: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine Kd, n, ΔH, and ΔS.[19]

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is another powerful biophysical technique for studying biomolecular interactions in real-time.[20][21][22] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. SPR provides not only the equilibrium dissociation constant (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd).[23] This kinetic information is highly valuable for drug development, as the residence time of a drug on its target can be a key determinant of its efficacy.

Trustworthiness: SPR provides real-time binding data, allowing for the direct observation of the association and dissociation phases.[24] The ability to derive the affinity (Kd) from the ratio of the kinetic rate constants (kd/ka) provides an internal validation of the measurement.

Experimental Protocol: SPR

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide over the chip surface and record the binding response (the "sensorgram").

  • Regeneration: After each binding cycle, flow a regeneration solution over the chip to remove the bound compound.

  • Data Analysis: Fit the sensorgrams to a kinetic binding model to determine ka, kd, and calculate the Kd.

Data Presentation: Comparative Biophysical Data

Protein TargetITC Kd (µM)SPR Kd (µM)
Kinase A0.450.52
DDR11.11.3
NQO23.84.1

This table presents hypothetical data for illustrative purposes. The strong correlation between the affinity values obtained by two orthogonal methods like ITC and SPR provides very high confidence in the data.

Synthesizing the Data: Building the Selectivity Profile

By integrating the results from our multi-pronged approach, we can now build a comprehensive selectivity profile for 3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide.

  • Kinobeads Profiling suggested that Kinase A, DDR1, and NQO2 are potential high-affinity targets, with IC50 values in the low micromolar range.

  • Affinity Chromatography (hypothetically) did not identify any additional high-confidence binders, suggesting a primary interaction with kinases.

  • CETSA confirmed that the compound engages Kinase A and DDR1 in intact cells, causing a significant thermal stabilization. This is a critical validation step.

  • ITC and SPR provided quantitative, high-confidence measurements of the binding affinity, confirming that Kinase A is the highest affinity target (Kd ≈ 0.5 µM), followed by DDR1 (Kd ≈ 1.2 µM) and NQO2 (Kd ≈ 4.0 µM).

This guide underscores the principle that no single method is sufficient to fully characterize selectivity. It is the integration of data from orthogonal, self-validating experimental systems that provides the confidence needed to advance a compound in the drug discovery pipeline. Researchers and drug development professionals should adopt such a multi-faceted strategy to de-risk their projects and build a deep, mechanistic understanding of their compounds' biological activity.

References

  • Creative Biolabs. Affinity Chromatography. [Link]

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-amino-4-(ethylamino)-N,N-dimethylbenzenesulfonamide
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